molecular formula C23H13FN4O2S2 B4878261 1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4878261
M. Wt: 460.5 g/mol
InChI Key: CCSOUVDIMINFNA-HNENSFHCSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a combination of fluorophenyl, thiophene, triazolo, and indole moieties. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazolo-thiazole core, the introduction of the fluorophenyl group, and the construction of the indole moiety. Typical synthetic routes may involve:

    Formation of the triazolo-thiazole core: This can be achieved through cyclization reactions involving thiosemicarbazides and α-haloketones.

    Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions using fluorobenzyl halides.

    Construction of the indole moiety: This can be synthesized through Fischer indole synthesis or other indole-forming reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms in the triazolo-thiazole core.

    Reduction: Reduction reactions could target the carbonyl group in the indole moiety.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are typical for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, such compounds may be explored for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Industry

Industrially, the compound could find applications in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **1-[(2-CHLOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **1-[(2-BROMOPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

(5Z)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13FN4O2S2/c24-15-8-3-1-6-13(15)12-27-16-9-4-2-7-14(16)18(21(27)29)19-22(30)28-23(32-19)25-20(26-28)17-10-5-11-31-17/h1-11H,12H2/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSOUVDIMINFNA-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC=CS6)S4)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC=CS6)S4)/C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
Reactant of Route 6
1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

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